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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioassays, the demand for higher sensitivity, broader dynamic

range, and improved reliability is relentless. As we push the boundaries of detection to quantify

ever-lower concentrations of biomarkers, two powerful technologies have emerged as key

players: the established and widely adopted chemiluminescence immunoassay (CLIA) and the

novel, ultrasensitive Delayed And Near-infrared-emitting SERS (DANDS) technology.

This guide provides an in-depth technical comparison of DANDS and chemiluminescence

methods. Moving beyond a simple listing of features, we will explore the fundamental principles

of each technology, present a head-to-head comparison of their performance with supporting

data, and offer detailed experimental protocols to facilitate the intercalibration of results

between these two platforms. This document is designed to empower researchers, scientists,

and drug development professionals to make informed decisions when selecting an assay

platform and to confidently correlate data across these distinct methodologies.

Fundamental Principles: A Tale of Two Signals
Understanding the core mechanisms of signal generation is paramount to appreciating the

strengths and limitations of each technology and to designing robust intercalibration studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1581404?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemiluminescence: The Enzymatic Cascade of Light
Chemiluminescence immunoassays are a cornerstone of clinical diagnostics and life science

research.[1] The most prevalent format, the enzyme-linked immunosorbent assay (ELISA), has

been adapted to utilize light-emitting reactions, offering significant gains in sensitivity over

traditional colorimetric methods.[2]

The fundamental principle lies in an enzyme-catalyzed chemical reaction that produces light as

a byproduct.[3] In a typical sandwich immunoassay, a capture antibody is immobilized on a

solid phase (e.g., a microplate well). The target analyte from the sample binds to this antibody

and is subsequently recognized by a detection antibody. This detection antibody is conjugated

to an enzyme, most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP).[4]

Upon the addition of a chemiluminescent substrate (e.g., luminol for HRP), the enzyme

catalyzes a reaction that generates an unstable, excited-state intermediate. As this

intermediate decays to its ground state, it releases energy in the form of photons.[3] The

emitted light is then measured by a luminometer, and its intensity is proportional to the amount

of analyte in the sample.

Figure 1: Simplified signaling pathway of an HRP-based chemiluminescence reaction.

The causality behind this experimental choice is clear: the enzymatic amplification, where a

single enzyme molecule can turn over many substrate molecules, is the key to the high

sensitivity of CLIA.[5] However, this reliance on enzymatic kinetics also introduces potential

variability due to factors like temperature, pH, and substrate depletion, which must be carefully

controlled for reproducible results.

DANDS: Harnessing Plasmons, Light, and Time
DANDS, or Delayed And Near-infrared-emitting SERS, represents a significant evolution of

Surface-Enhanced Raman Scattering. SERS itself is a powerful analytical technique that can

enhance the Raman scattering signal of molecules by factors of up to 108 or more, enabling

even single-molecule detection.[6] This enhancement occurs when molecules are adsorbed

onto or are in close proximity to nanostructured noble metal surfaces, such as gold or silver

nanoparticles.[6][7]
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DANDS technology strategically combines three key elements to achieve its ultra-high

sensitivity and background rejection:

Surface-Enhanced Raman Scattering (SERS): In a DANDS immunoassay, the detection

antibody is conjugated to a SERS nanotag. This nanotag typically consists of a gold or silver

nanoparticle core onto which a large number of Raman reporter molecules (RRMs) with a

strong and unique spectral fingerprint are adsorbed.[8] When a laser illuminates the nanotag,

the plasmon resonance of the nanoparticle dramatically enhances the Raman signal of the

RRMs, creating an intensely bright and specific signal.

Near-Infrared (NIR) Excitation: DANDS utilizes a laser in the near-infrared region of the

electromagnetic spectrum (typically 785 nm or longer).[8] This is a critical choice because

biological samples, such as serum or plasma, exhibit significantly lower autofluorescence in

the NIR window compared to the visible light spectrum.[8] By moving the excitation

wavelength to the NIR, the primary source of background noise that plagues many

fluorescence-based assays is effectively minimized.

Delayed (Time-Gated) Detection: This is the defining feature of DANDS and its key

advantage in signal-to-noise optimization. The Raman scattering process is virtually

instantaneous (femtoseconds), while the competing background fluorescence has a longer

lifetime (nanoseconds).[9][10] DANDS employs a pulsed laser and a time-gated detector.

The detector is "gated" or turned off during and immediately after the laser pulse, effectively

ignoring the initial burst of fluorescence. It is then activated in a narrow time window to

collect the instantaneous SERS signal.[10] This temporal filtering further purifies the signal

from any residual, long-lived fluorescence background.

Figure 2: Experimental workflow and detection principle of a DANDS immunoassay.

Head-to-Head Performance Comparison
The choice between DANDS and CLIA will ultimately depend on the specific requirements of

the assay, including the need for sensitivity, dynamic range, and multiplexing capabilities. The

following table summarizes the key performance metrics for each technology, synthesized from

multiple sources.
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Performance Metric
Chemiluminescenc
e Immunoassay
(CLIA)

DANDS (Delayed
And Near-infrared-
emitting SERS)

Causality and
Field-Proven
Insights

Sensitivity (LOD)
High (typically low

pg/mL to ng/mL)[2]

Ultra-high (fg/mL to

low pg/mL)[6]

DANDS's superior

sensitivity stems from

the massive signal

amplification of SERS

and the near-total

elimination of

background noise

through NIR excitation

and time-gated

detection. CLIA's

sensitivity, while

excellent, can be

limited by enzyme

kinetics and non-

specific binding.

Dynamic Range 2-3 logs 4-6 logs

The direct, non-

enzymatic nature of

DANDS detection,

where one nanotag

corresponds to one

binding event, allows

for a more linear

signal response over

a wider range of

concentrations. CLIA's

dynamic range can be

constrained by

enzyme saturation at

high analyte

concentrations and

signal-to-noise

limitations at the low

end.[1]
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Signal-to-Noise Ratio Good to Excellent Superior

The combination of

NIR excitation to avoid

autofluorescence and

time-gating to reject

residual fluorescence

gives DANDS an

inherently higher

signal-to-noise ratio.

Multiplexing Capability
Limited (typically

singleplex)

High (capable of >10-

plex)

DANDS is intrinsically

suited for multiplexing.

By using nanotags

with different Raman

reporter molecules,

each with a unique

spectral fingerprint,

multiple analytes can

be detected and

quantified

simultaneously in a

single well.[11] CLIA is

fundamentally a

single-signal output

technology.

Throughput
High (fully automated

systems available)[4]

Moderate to High

(amenable to

automation)

Both technologies can

be adapted for high-

throughput screening

in microplate formats.

CLIA has a longer

history of automation,

but SERS-based

systems are rapidly

evolving.

Assay Time Rapid (typically 1-2

hours)[12]

Rapid (comparable to

CLIA)

The core

immunoassay steps

(incubations, washes)

are similar for both
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technologies, resulting

in comparable overall

assay times.

Instrumentation
Luminometer (widely

available)

Raman Spectrometer

with pulsed laser and

gated detector (more

specialized)[13]

CLIA instrumentation

is more commonplace

in research and

clinical labs. The

specialized

instrumentation for

DANDS represents a

higher initial capital

investment.

Experimental Protocols for Intercalibration
To effectively intercalibrate results, it is essential to run both assays in parallel using the same

sample cohorts and a common reference standard. The following are detailed, self-validating

protocols for a hypothetical sandwich immunoassay to detect a target protein (e.g., a cytokine).

Protocol 1: Chemiluminescence Immunoassay (CLIA)
This protocol is based on a standard HRP-based sandwich ELISA with chemiluminescent

detection.

Materials:

High-bind 96-well white, opaque microplates

Capture Antibody (specific to target protein)

Recombinant Protein Standard

Blocking Buffer (e.g., 1% BSA in PBS)

Assay Diluent (e.g., 0.5% BSA in PBS with 0.05% Tween-20)

Biotinylated Detection Antibody (specific to a different epitope on the target protein)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.spectroscopyonline.com/view/rise-machines-sers-instrumentation-and-machine-learning-enabling-complex-bioanalysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Streptavidin-HRP conjugate

Chemiluminescent Substrate (e.g., luminol-based solution)

Wash Buffer (PBS with 0.05% Tween-20)

Plate reader with luminescence detection capabilities

Procedure:

Coating: Dilute the capture antibody to a pre-optimized concentration (e.g., 2 µg/mL) in PBS.

Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

Causality: This step immobilizes the first specific recognition element, ensuring the target

protein is captured from the sample onto the plate surface.

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room

temperature (RT).

Causality: This is a critical step to prevent non-specific binding of subsequent antibodies

and other proteins to the plate surface, which would otherwise lead to high background

signal.

Washing: Repeat the wash step as in step 2.

Standard and Sample Incubation:

Prepare a serial dilution of the Recombinant Protein Standard in Assay Diluent (e.g., from

1000 pg/mL down to 0 pg/mL).

Dilute experimental samples in Assay Diluent.

Add 100 µL of standards and samples to their respective wells. Include positive and

negative controls. Run all in triplicate.
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Incubate for 2 hours at RT with gentle shaking.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Dilute the Biotinylated Detection Antibody to its optimal

concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT.

Washing: Repeat the wash step as in step 2.

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add

100 µL to each well. Incubate for 30 minutes at RT, protected from light.

Washing: Wash the plate six times with 300 µL of Wash Buffer per well.

Causality: A more stringent wash is required here to remove all unbound enzyme

conjugate, which is a primary source of background signal.

Signal Development: Prepare the chemiluminescent substrate according to the

manufacturer's instructions. Add 100 µL to each well.

Detection: Immediately read the plate on a luminometer, measuring the relative light units

(RLU). The integration time should be optimized based on signal strength.

Protocol 2: DANDS-Based Immunoassay
This protocol outlines a sandwich immunoassay using DANDS nanotags for detection.

Materials:

High-bind 96-well black, clear-bottom microplates

Capture Antibody, Recombinant Protein Standard, Blocking Buffer, Assay Diluent (as in CLIA

protocol)

DANDS Detection Nanotags (Detection antibody conjugated to SERS nanotags)

Wash Buffer (PBS with 0.05% Tween-20)
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Raman spectrometer equipped with a NIR pulsed laser (e.g., 785 nm) and a time-gated

detector.

Procedure:

Coating, Washing, and Blocking (Steps 1-4): Follow the exact same procedure as for the

CLIA protocol (steps 1-4), but using a black, clear-bottom plate.

Causality: The initial assay setup is identical to ensure a fair comparison. The black plate

minimizes well-to-well crosstalk, and the clear bottom is necessary for laser excitation

from below.

Standard and Sample Incubation (Step 5): Follow the same procedure as for the CLIA

protocol. It is crucial to use the same standard curve and sample dilutions for both assays.

Washing: Repeat the wash step (3x with 300 µL Wash Buffer).

DANDS Nanotag Incubation: Dilute the DANDS Detection Nanotags to their optimal

concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT, protected

from light.

Final Wash: Wash the plate six times with 300 µL of Wash Buffer per well to remove any

unbound nanotags.

Causality: This final, thorough wash is critical to minimize background SERS signal from

non-specifically bound tags.

Detection:

Place the microplate in the Raman spectrometer.

Configure the instrument settings:

Excitation Wavelength: 785 nm

Laser Power: Optimized to maximize signal without damaging the sample (e.g., 50 mW)

Acquisition Time: e.g., 1 second
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Time-Gating Parameters: Set the delay and gate width to capture the SERS signal while

rejecting fluorescence (this is instrument-specific and requires optimization).

Acquire the SERS spectrum from the bottom of each well.

The intensity of the characteristic Raman peak from the reporter molecule is used for

quantification.

Data Interpretation and Intercalibration
A successful intercalibration requires a robust statistical approach to correlate the outputs from

two fundamentally different detection systems (RLU vs. Raman peak intensity).

Data Analysis
CLIA: For each sample, calculate the mean RLU from the triplicate wells after subtracting the

mean RLU of the blank (0 pg/mL standard). Generate a standard curve by plotting the mean

RLU versus the concentration of the protein standards. A four-parameter logistic (4PL) curve

fit is typically used.

DANDS: For each sample, determine the intensity of the primary characteristic peak of the

Raman reporter molecule. This is typically done by integrating the area under the peak after

baseline correction. Calculate the mean peak intensity from the triplicate wells after

subtracting the mean intensity of the blank. Generate a standard curve by plotting the mean

peak intensity versus concentration. A 4PL or linear regression model may be appropriate

depending on the data.

Intercalibration Strategy
The goal is to establish a mathematical relationship that allows the prediction of a result from

one assay based on the result from the other.

Assay Validation: Before comparing the two methods, ensure that each assay independently

meets validation criteria for precision (intra- and inter-assay CVs), accuracy, and linearity.[14]

Correlation Analysis: Run a panel of 40 or more patient or experimental samples covering

the full dynamic range of the assays on both platforms.
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Plotting and Regression: Plot the quantitative results from the DANDS assay (x-axis) against

the results from the CLIA (y-axis). Perform a linear regression analysis to determine the

correlation coefficient (R²), the slope, and the y-intercept. An R² value close to 1.0 indicates a

strong correlation.

Bland-Altman Analysis: To assess the agreement between the two methods, a Bland-Altman

plot is essential. This plot visualizes the difference between the two measurements against

their average. It helps to identify any systematic bias or outliers.

Figure 3: Logical workflow for the intercalibration of DANDS and CLIA results.

Conclusion and Recommendations
Both chemiluminescence and DANDS are powerful immunoassay technologies with distinct

advantages.

Chemiluminescence (CLIA) remains the workhorse for high-throughput, single-analyte

quantification. Its high sensitivity, established automation, and the wide availability of reagents

and instrumentation make it an excellent choice for routine diagnostics and screening.

DANDS emerges as a superior technology when the absolute limits of detection are required,

when sample autofluorescence is a significant challenge, or when multiplexing is necessary. Its

ultra-high sensitivity, exceptional signal-to-noise ratio, and intrinsic multiplexing capabilities

make it ideal for discovery research, the analysis of precious or low-volume samples, and the

development of complex biomarker panels.

For intercalibration, it is critical to recognize that a direct 1:1 correlation is unlikely due to

differences in antibody-label conjugates, signal amplification mechanisms, and surface

chemistry. However, by running assays in parallel with common standards and a statistically

significant number of samples, a robust correlation can be established. This allows for the

confident comparison of historical CLIA data with new findings from the DANDS platform,

ensuring data continuity while embracing the technological advantages of next-generation

immunoassays.

References
Tan, Z., Zhang, Y., Thackray, B. D., & Ye, J. (2019). Improvement of surface-enhanced
Raman scattering detection and imaging by multivariate curve resolution methods. Journal of

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applied Physics. [Link]
Ishikawa, E. (1999). Ultrasensitive enzyme immunoassay. PubMed. [Link]
Guicheteau, J. (2020). Rise of the Machines: SERS Instrumentation and Machine Learning
Enabling Complex Bioanalysis. Spectroscopy Online. [Link]
Kricka, L. J. (1993). Ultrasensitive immunoassay techniques. Clinical Biochemistry. [Link]
Timegate Instruments. (2022). Time-gating and Other Fluorescence Suppression
Techniques.
B&W Tek. SERS. B&W Tek. [Link]
Alborch, K. P., et al. (2017). Time-gated Raman spectroscopy and SERS as advanced
technologies in bioprocess monitoring.
Shibu, E. S., et al. (2017). Surface-Enhanced Raman Scattering-Based Immunoassay
Technologies for Detection of Disease Biomarkers. MDPI. [Link]
Zheng, C., et al. (2018). SERS Tags for Biomedical Detection and Bioimaging. Theranostics.
[Link]
Goodacre, R., et al. (2021). SERS-Driven Evolution of Lateral and Vertical Flow Assays in
Medical Diagnostics. PMC. [Link]
Xin, Y., et al. (2012). Comparison of detection limit and assay time of immunoassay methods.
Liu, X., et al. (2023). Comparison of Chemiluminescence Enzyme Immunoassay (Cl-ELISA)
with Colorimetric Enzyme Immunoassay (Co-ELISA) for Imidacloprid Detection in
Vegetables. PMC. [Link]
Diamandis, E. P., & Christopoulos, T. K. (2019). Clinical Immunoassays and Immunosensing.
Driskell, J. D., et al. (2017). Surface-Enhanced Raman Scattering-Based Immunoassay
Technologies for Detection of Disease Biomarkers. PMC. [Link]
Poclightbio. (2024). What is the difference between chemiluminescence and immunoassay?.
poclightbio.com. [Link]
Singh, S. (2023). Immunoassay Development: Introduction to process, challenges, and
relevant parameters. LinkedIn. [Link]
AIP Publishing. (2019). Reducing background signals in SERS detection and imaging. AIP
Publishing. [Link]
Global Journal of Medical Pharmaceutical and Biomedical Update. (2023). Enzyme-Linked
Immunosorbent Assay versus Chemiluminescent Immunoassay: A General Overview.
Artron Lab. (2023). The Differences Between Direct and Indirect Chemiluminescence
Principles. Artron Lab. [Link]
Andreasson, U., et al. (2015).
Darwish, I. A. (2012). Immunoassay Methods and their Applications in Pharmaceutical
Analysis: Basic Methodology and Recent Advances. PMC. [Link]
Liu, S., et al. (2023).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Burhade, D., et al. (2025). Standardised Immunology Laboratory Protocols: A
Comprehensive Guide for Experimental Techniques.
Sittampalam, G. S., et al. (2012). Immunoassay Methods. NCBI Bookshelf. [Link]
Xu, Y., et al. (2020). Comparative Analysis of Multiple Immunoassays for Cytokine Profiling in
Drug Discovery.
Yilmaz, F. M., et al. (2025). Comparative Analysis of Chemiluminescence Immunoassay
(CLIA)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Enzyme-Linked Immunosorbent Assay versus Chemiluminescent Immunoassay: A
General Overview - Global Journal of Medical Pharmaceutical and Biomedical Update
[gjmpbu.org]

2. Comparison of Chemiluminescence Enzyme Immunoassay (Cl-ELISA) with Colorimetric
Enzyme Immunoassay (Co-ELISA) for Imidacloprid Detection in Vegetables - PMC
[pmc.ncbi.nlm.nih.gov]

3. What is the difference between chemiluminescence and immunoassay?-poclightbio.com
[poclightbio.com]

4. artronlab.com [artronlab.com]

5. Ultrasensitive immunoassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Surface-Enhanced Raman Scattering-Based Immunoassay Technologies for Detection of
Disease Biomarkers [mdpi.com]

7. bwtek.com [bwtek.com]

8. SERS Tags for Biomedical Detection and Bioimaging [thno.org]

9. timegate.com [timegate.com]

10. researchgate.net [researchgate.net]

11. Surface-Enhanced Raman Scattering-Based Immunoassay Technologies for Detection of
Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1581404?utm_src=pdf-custom-synthesis
https://gjmpbu.org/enzyme-linked-immunosorbent-assay-versus-chemiluminescent-immunoassay-a-general-overview/
https://gjmpbu.org/enzyme-linked-immunosorbent-assay-versus-chemiluminescent-immunoassay-a-general-overview/
https://gjmpbu.org/enzyme-linked-immunosorbent-assay-versus-chemiluminescent-immunoassay-a-general-overview/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818176/
https://www.poclightbio.com/blog/what-is-the-difference-between-chemiluminescence-and-immunoassay_b16
https://www.poclightbio.com/blog/what-is-the-difference-between-chemiluminescence-and-immunoassay_b16
https://artronlab.com/direct-and-indirect-chemiluminescence/
https://pubmed.ncbi.nlm.nih.gov/8299202/
https://www.mdpi.com/2079-6374/7/1/7
https://www.mdpi.com/2079-6374/7/1/7
https://bwtek.com/techniques/sers/
https://www.thno.org/v12p1870.htm
https://www.timegate.com/resources/blog/time-gating-and-other-fluorescence-suppression-techniques
https://www.researchgate.net/publication/318753050_Time-gated_Raman_spectroscopy_and_SERS_as_advanced_technologies_in_bioprocess_monitoring
https://pmc.ncbi.nlm.nih.gov/articles/PMC5371780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5371780/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Comparative Analysis of Chemiluminescence Immunoassay (CLIA)‐Based Tests in the
Diagnosis of Invasive Aspergillosis in Patients With Hematologic Malignancies - PMC
[pmc.ncbi.nlm.nih.gov]

13. spectroscopyonline.com [spectroscopyonline.com]

14. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]

To cite this document: BenchChem. [A Senior Application Scientist's Guide to Intercalibrating
DANDS and Chemiluminescence Immunoassays]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1581404#intercalibrating-dands-results-
with-chemiluminescence-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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